molecular formula C21H41NO2 B1147239 Tetrabutylammonium glutaconaldehyde enolate CAS No. 139261-76-0

Tetrabutylammonium glutaconaldehyde enolate

Cat. No.: B1147239
CAS No.: 139261-76-0
M. Wt: 339.56
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Description

Tetrabutylammonium glutaconaldehyde enolate is a chemical compound known for its unique structure and properties. It is also referred to as 2-Pentenedial tetrabutylammonium salt, 5-Hydroxy-2,4-pentadienal tetrabutylammonium salt, or Glutaconaldehyde tetrabutylammonium salt . The compound has a molecular formula of C21H41NO2·xH2O and a molecular weight of 339.56 g/mol (anhydrous basis) . It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of tetrabutylammonium glutaconaldehyde enolate typically involves the reaction of glutaconaldehyde with tetrabutylammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the enolate. The product is then purified to achieve a high level of purity, typically ≥97.0% . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

Tetrabutylammonium glutaconaldehyde enolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the enolate may yield different aldehyde or ketone products, while reduction may result in the formation of alcohols .

Scientific Research Applications

Tetrabutylammonium glutaconaldehyde enolate is widely used in scientific research due to its versatility. In chemistry, it serves as an intermediate for the synthesis of various heterocyclic compounds . In biology and medicine, it may be used in studies involving enzyme inhibition or as a precursor for the synthesis of biologically active molecules. In industry, it can be utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tetrabutylammonium glutaconaldehyde enolate involves its interaction with molecular targets and pathways. The enolate form allows it to participate in nucleophilic addition and substitution reactions, which can modify the structure and function of target molecules. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or chemical synthesis .

Comparison with Similar Compounds

Tetrabutylammonium glutaconaldehyde enolate can be compared with other similar compounds, such as other enolates or tetrabutylammonium salts. Similar compounds include tetrabutylammonium acetate, tetrabutylammonium hydroxide, and other tetrabutylammonium salts with different anions. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular applications in research and industry .

Properties

IUPAC Name

(1E,3E)-5-oxopenta-1,3-dien-1-olate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C5H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6-4-2-1-3-5-7/h5-16H2,1-4H3;1-6H/q+1;/p-1/b;3-1+,4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNKCONQTSFEKC-BZGZIVBQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=CC=O)C=C[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=C/C=O)\C=C\[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85006-05-9
Record name Tetrabutylammonio, salt with pentene-2-dial (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085006059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabutylammonio, salt with pentene-2-dial (1:1)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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